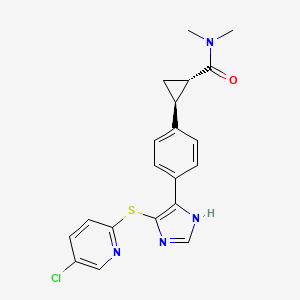

Faah-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H19ClN4OS |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

trans-(1S,2S)-2-[4-[4-[(5-chloro-2-pyridinyl)sulfanyl]-1H-imidazol-5-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C20H19ClN4OS/c1-25(2)20(26)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,9H2,1-2H3,(H,23,24)/t15-,16+/m1/s1 |

InChI Key |

JCDQNWAFZWEYBZ-CVEARBPZSA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |

Canonical SMILES |

CN(C)C(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Potent Piperidine/Piperazine-Based FAAH Inhibitors: A Technical Guide

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a significant class of Fatty Acid Amide Hydrolase (FAAH) inhibitors built around a piperidine or piperazine urea scaffold. These compounds, exemplified by molecules such as PF-622 and PF-3845, represent a pivotal development in the quest for selective and potent modulators of the endocannabinoid system.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to FAAH and the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[3][4][5] Its primary function is the hydrolytic degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[3][6][7] By breaking down AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[8] The endocannabinoid system is a key regulator of numerous physiological processes, including pain, inflammation, mood, and anxiety.[8][9] Consequently, inhibiting FAAH activity has emerged as a promising therapeutic strategy to enhance endogenous anandamide levels, thereby offering potential treatments for a range of disorders while potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[4][8][9]

Discovery of Piperidine/Piperazine Urea Inhibitors

The journey to identify potent and selective FAAH inhibitors has led to the exploration of various chemical scaffolds. The piperidine and piperazine urea-based inhibitors emerged from high-throughput screening efforts and subsequent structure-activity relationship (SAR) studies.[1] These studies revealed that a central piperidine or piperazine ring, coupled with a urea functional group and appropriate aromatic substituents, could effectively and covalently inhibit FAAH.[1][2]

Mechanism of Action

This class of inhibitors functions through the covalent modification of a key serine residue within the FAAH active site.[1][10] Specifically, the inhibitors act as a "pseudo-substrate," where the electrophilic carbonyl of the urea group is attacked by the catalytic Ser241 nucleophile of FAAH.[4][11] This interaction leads to the formation of a stable carbamyl-enzyme intermediate, effectively inactivating the enzyme.[4][11] Molecular modeling studies have suggested that the conformational flexibility of the piperidine/piperazine ring is crucial for this inhibitory activity, as the enzyme appears to induce a distortion in the urea's amide bond, enhancing its reactivity towards the nucleophilic attack by Ser241.[11]

The catalytic mechanism of FAAH itself involves a Ser-Ser-Lys catalytic triad (Ser217, Ser241, and Lys142).[4][12] Lys142 acts as a general base to activate Ser241 for nucleophilic attack on the substrate's carbonyl carbon.[4][12]

Synthesis of Piperidine/Piperazine Urea FAAH Inhibitors

The synthesis of these inhibitors generally follows a convergent approach, allowing for the systematic variation of different structural components to optimize potency and selectivity. A representative synthetic workflow is outlined below.

Caption: A generalized synthetic workflow for piperidine/piperazine urea FAAH inhibitors.

Detailed Experimental Protocols

The following are representative protocols for the key synthetic steps, adapted from published literature.[1]

Step 1: Reductive Amination to Introduce the Aromatic Moiety [1] To a solution of the N-Boc protected piperazine or piperidine in dichloroethane, the desired aromatic aldehyde (e.g., a benzothiophene derivative) is added, followed by sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the coupled intermediate.

Step 2: Boc Deprotection [1] The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane. The solution is stirred at room temperature for a period of 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected amine salt, which is typically used in the next step without further purification.

Step 3: Urea Formation [1] The deprotected amine salt is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO). An excess of a base, for example, triethylamine, is added to neutralize the salt. The appropriate aryl isocyanate is then added to the reaction mixture, which is subsequently heated to approximately 60°C. The progress of the reaction is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the product is purified by preparative HPLC to afford the final piperidine/piperazine urea FAAH inhibitor.

Biological Evaluation and Quantitative Data

The biological activity of these inhibitors is assessed through a variety of in vitro and in vivo assays.

FAAH Inhibition Assay

The potency of the inhibitors is typically determined by measuring the inhibition of FAAH-mediated hydrolysis of a substrate, such as anandamide. This can be done using recombinant human or rat FAAH. The concentration of the inhibitor that results in 50% inhibition of enzyme activity is reported as the IC50 value.

Selectivity Profiling

A crucial aspect of developing a successful therapeutic is ensuring selectivity for the target enzyme over other related enzymes. Activity-based protein profiling (ABPP) is a powerful technique used to assess the selectivity of FAAH inhibitors against a broad range of other serine hydrolases in native proteomes.[1][2] This method helps to identify potential off-target effects early in the drug discovery process.

Quantitative Data for Representative Inhibitors

The following table summarizes the inhibitory potency of some well-characterized piperidine/piperazine urea FAAH inhibitors.

| Compound | hFAAH IC50 (nM) | rFAAH IC50 (nM) | Reference |

| PF-622 | - | - | [1] |

| PF-3845 | - | - | [2] |

| Compound 4h | 17 | 7.7 | [1] |

| Compound 15 | 1.8 | 0.9 | [1] |

| Compound 17 | 0.5 | 0.2 | [1] |

Note: Specific IC50 values for PF-622 and PF-3845 were not explicitly stated in the provided search results, but they are described as potent inhibitors.

FAAH Signaling Pathway and Inhibition

FAAH is a key node in the endocannabinoid signaling pathway. Its inhibition leads to an accumulation of anandamide, which can then act on cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.

Caption: The FAAH signaling pathway and the effect of its inhibition.

By inhibiting FAAH, compounds like this compound prevent the breakdown of anandamide, leading to its increased availability in the synaptic cleft and subsequent enhanced activation of its receptors. This "on-demand" potentiation of endogenous signaling is a key advantage of FAAH inhibitors over direct receptor agonists.[4]

Conclusion

The discovery and development of piperidine/piperazine urea-based FAAH inhibitors have provided a valuable class of chemical tools and potential therapeutic agents for modulating the endocannabinoid system. Their covalent mechanism of action, coupled with high potency and selectivity, makes them a compelling area of ongoing research. The synthetic strategies and evaluation methods outlined in this guide provide a framework for the continued exploration and optimization of this important class of enzyme inhibitors.

References

- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 7. genecards.org [genecards.org]

- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 10. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

An In-depth Technical Guide to the Fatty Acid Amide Hydrolase (FAAH) Inhibitor PF-3845

Preamble: Initial research for a compound designated "Faah-IN-1" did not yield a specific, identifiable chemical entity. Therefore, this guide focuses on PF-3845, a well-characterized, potent, and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). PF-3845 serves as an exemplary molecule for researchers, scientists, and drug development professionals interested in the therapeutic potential of FAAH inhibition.

Core Compound: PF-3845

PF-3845 is a potent and selective irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1] Its inhibition of FAAH leads to increased endogenous levels of the endocannabinoid anandamide (AEA) and other fatty acid amides, resulting in a range of potential therapeutic effects, including anti-inflammatory and analgesic properties.[2][3]

Chemical Structure:

-

IUPAC Name: N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide[2]

-

Image of Chemical Structure: (A 2D representation of the chemical structure of PF-3845 would be placed here in a full whitepaper.)

Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data for PF-3845.

Table 1: Physicochemical Properties of PF-3845

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₃F₃N₄O₂ | [2] |

| Molecular Weight | 456.46 g/mol | [2] |

| CAS Number | 1196109-52-0 | [2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMSO: 91 mg/mL (199.36 mM) | [4] |

| Ethanol: 22.82 mg/mL (50 mM) | [5] | |

| DMF: 20 mg/mL | [1] | |

| Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |

Table 2: Pharmacological Properties of PF-3845

| Property | Value | Reference(s) |

| Target | Fatty Acid Amide Hydrolase (FAAH) | [2] |

| Mechanism of Action | Covalent, irreversible inhibitor; carbamylates the catalytic Ser241 nucleophile. | [1][3] |

| Binding Affinity (Kᵢ) | 0.23 µM | [1][3] |

| Inactivation Rate (kᵢₙₐ꜀ₜ) | 0.0033 s⁻¹ | [3] |

| In Vivo Efficacy | >10-fold elevation in brain AEA levels in mice (10 mg/kg, i.p.). | [4] |

| Reduces inflammatory pain in a cannabinoid receptor-dependent manner. | [3] | |

| Selectivity | Highly selective for FAAH over other serine hydrolases; no activity at FAAH-2 (IC₅₀ >10 µM). | [3][5] |

Signaling Pathways and Experimental Workflows

FAAH Signaling Pathway

The diagram below illustrates the canonical signaling pathway affected by FAAH inhibition. By blocking FAAH, PF-3845 prevents the degradation of anandamide (AEA), leading to its accumulation. Elevated AEA levels enhance the activation of cannabinoid receptors CB1 and CB2, which in turn modulates downstream signaling cascades, resulting in analgesic and anti-inflammatory effects.

References

- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Faah-IN-1 target selectivity profile

An In-depth Technical Guide on the Target Selectivity Profile of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the fatty acid amide family of signaling lipids, including the endocannabinoid anandamide (AEA).[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][2] Consequently, FAAH has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.

The development of potent and selective FAAH inhibitors is a critical area of research. A key challenge in the development of any pharmacological agent is ensuring its target selectivity to minimize off-target effects and potential toxicity. This technical guide provides an in-depth overview of the target selectivity profile of FAAH inhibitors, with a focus on the methodologies used to assess their specificity. Due to the limited availability of specific data for a compound designated "Faah-IN-1," this guide will utilize data from well-characterized and highly selective FAAH inhibitors as representative examples to illustrate the principles of selectivity profiling.

Target Selectivity Profile of FAAH Inhibitors

The ideal FAAH inhibitor should exhibit high potency for FAAH while demonstrating minimal activity against other related enzymes and receptors. The serine hydrolase superfamily, to which FAAH belongs, is a large and diverse group of enzymes, making cross-reactivity a potential concern.[3]

Quantitative Analysis of Inhibitor Potency and Selectivity

The selectivity of an FAAH inhibitor is quantitatively assessed by comparing its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against FAAH to those for a panel of other enzymes. A significantly lower value for FAAH indicates high selectivity.

Below is a table summarizing the selectivity profile of a representative highly selective FAAH inhibitor, PF-04457845.[4]

| Target | IC50 (nM) | Assay Type | Species |

| FAAH (Primary Target) | 7.2 | Fluorometric Enzymatic Assay | Human |

| FAAH (Primary Target) | 7.4 | Fluorometric Enzymatic Assay | Rat |

| FAAH2 | >10,000 | Activity-Based Protein Profiling | Human |

| Monoacylglycerol Lipase (MAGL) | >10,000 | Activity-Based Protein Profiling | Human |

| ABHD6 | >10,000 | Activity-Based Protein Profiling | Human |

| Carboxylesterase 1 (CES1) | >10,000 | Activity-Based Protein Profiling | Human |

| Carboxylesterase 2 (CES2) | >10,000 | Activity-Based Protein Profiling | Human |

| Other Serine Hydrolases | >10,000 | Activity-Based Protein Profiling | Human |

Signaling Pathway of FAAH Inhibition

FAAH is an integral membrane protein that hydrolyzes anandamide to arachidonic acid and ethanolamine, thus terminating its signaling.[5] Inhibition of FAAH prevents this degradation, leading to elevated levels of anandamide in the synaptic cleft. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in the modulation of various physiological processes.

Caption: Signaling pathway of FAAH and its inhibition.

Experimental Protocols

Accurate determination of an inhibitor's potency and selectivity relies on robust and well-validated experimental protocols. Below are detailed methodologies for key experiments used in the characterization of FAAH inhibitors.

Fluorometric FAAH Activity Assay

This assay is a common method for determining the IC50 of an inhibitor against FAAH. It relies on a synthetic substrate that becomes fluorescent upon cleavage by FAAH.

Materials:

-

Human or rat FAAH enzyme preparation (recombinant or from tissue homogenates)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

FAAH substrate: N-(arachidonoyl)-7-amino-4-methylcoumarin (AAMCA)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well microplate, add the FAAH enzyme preparation to each well.

-

Add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FAAH substrate (AAMCA) to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Activity-Based Protein Profiling (ABPP) for Selectivity Screening

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex biological sample.

Materials:

-

Human cell or tissue proteome

-

Test inhibitor

-

Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Treat the proteome with varying concentrations of the test inhibitor or a vehicle control (DMSO) for 30 minutes at 37°C.

-

Add the FP-rhodamine probe to the proteomes and incubate for another 30 minutes. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using a fluorescence gel scanner.

-

A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor binds to that enzyme. The primary target (FAAH) should show a significant decrease in fluorescence, while other bands should remain largely unchanged for a selective inhibitor.

Caption: Workflow for Activity-Based Protein Profiling.

Conclusion

The target selectivity profile is a cornerstone of the preclinical evaluation of any FAAH inhibitor. A combination of in vitro enzymatic assays and proteome-wide profiling techniques like ABPP provides a comprehensive understanding of an inhibitor's specificity. While specific data for "this compound" is not publicly available, the principles and methodologies outlined in this guide, using well-vetted examples, provide a robust framework for researchers and drug developers to assess the selectivity of novel FAAH inhibitors, thereby guiding the development of safer and more effective therapeutics.

References

- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

Faah-IN-1 Binding Affinity to Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Faah-IN-1 to its target enzyme, Fatty Acid Amide Hydrolase (FAAH). The document outlines quantitative binding data, detailed experimental methodologies for the determination of inhibitory activity, and visual representations of the relevant biological pathways and experimental processes.

Core Data Presentation: this compound Inhibitory Potency

The inhibitory activity of this compound against FAAH has been quantified, yielding the following half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | IC50 Value (nM) |

| Rat FAAH | 145[1][2][3][4][5][6] |

| Human FAAH | 650[1][2][3][4][5][6] |

Table 1: Summary of reported IC50 values for this compound against rat and human FAAH.

Experimental Protocols: Determination of this compound IC50

The IC50 values of this compound are typically determined using a fluorometric in vitro assay that measures the enzymatic activity of FAAH. The following protocol is a representative method based on the use of a fluorogenic substrate, arachidonyl-7-amino-4-methylcoumarin amide (AAMCA), with FAAH expressed in Chinese Hamster Ovary (CHO) cell lysates.

Objective: To determine the concentration of this compound required to inhibit 50% of FAAH activity.

Materials:

-

Enzyme Source: Cell lysates from CHO cells recombinantly expressing either rat or human FAAH.

-

Substrate: Arachidonyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Inhibitor: this compound (also known as Compound 8).

-

Assay Buffer: Tris-HCl buffer (e.g., 125 mM, pH 9.0) containing a chelating agent like EDTA (e.g., 1 mM).

-

96-well microplate: Black, opaque plates suitable for fluorescence measurements.

-

Fluorescence plate reader: Capable of excitation at ~340-360 nm and emission at ~450-465 nm.

-

Positive Control: A known FAAH inhibitor (e.g., JZL 195).

-

Vehicle Control: The solvent used to dissolve this compound (typically DMSO).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

-

Prepare the FAAH enzyme solution by diluting the CHO cell lysate in cold assay buffer to the desired concentration.

-

Prepare the AAMCA substrate solution in a suitable solvent like ethanol.

-

-

Assay Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Blank wells: Assay buffer only.

-

Vehicle control wells: FAAH enzyme solution and the same volume of DMSO used for the inhibitor.

-

Inhibitor wells: FAAH enzyme solution and the various dilutions of this compound.

-

Positive control wells: FAAH enzyme solution and the positive control inhibitor.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is released upon substrate hydrolysis by FAAH.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates of the inhibitor wells to the vehicle control wells (representing 100% activity).

-

Plot the percentage of FAAH inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

FAAH Signaling Pathway and Inhibition by this compound

Caption: FAAH signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound.

References

- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 5. researchgate.net [researchgate.net]

- 6. abcam.cn [abcam.cn]

The Impact of FAAH Inhibition on Anandamide Levels: A Technical Guide to URB597

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the fatty acid amide hydrolase (FAAH) inhibitor, URB597, on anandamide (AEA) levels. URB597 serves as a representative compound for potent and selective FAAH inhibitors, often referred to generically in literature and early-stage research. This document details the mechanism of action, summarizes quantitative data from preclinical studies, outlines common experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Enhancing Endocannabinoid Tone

Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating pain, mood, and other physiological processes. Its signaling is tightly controlled by the enzyme Fatty Acid Amide Hydrolase (FAAH), which rapidly degrades AEA into arachidonic acid and ethanolamine.[1][2]

FAAH inhibitors, such as URB597, are designed to block the activity of this enzyme.[3][4] By preventing the breakdown of anandamide, these inhibitors effectively increase the concentration and prolong the action of AEA at cannabinoid receptors, primarily CB1 receptors in the brain.[5] This enhancement of endogenous cannabinoid signaling is a promising therapeutic strategy for various neurological and psychiatric disorders.[3][5]

The signaling pathway illustrating the mechanism of FAAH and its inhibition is depicted below.

Quantitative Effects of URB597 on Anandamide Levels

The administration of URB597 leads to a significant and measurable increase in anandamide concentrations in various biological matrices. The following table summarizes key quantitative findings from preclinical studies.

| Species | Dose & Route | Tissue | Time Point | Anandamide Level Change | Reference |

| Rat | 0.3 mg/kg i.p. | Brain | Time-dependent increase | Significant increase | [6] |

| Rat | 10 mg/kg i.p. | Brain | 240 min | Significantly increased | [7] |

| Rat | 10 mg/kg i.p. | Plasma | 60 and 240 min | Significantly increased | [7] |

| Rat | 0.1 mg/kg i.p. | Hippocampus | 2 hours | Significant accumulation | [5] |

| Rat | 3 mg/kg s.c. | Brain | 3h 25min | 5.6-fold increase | [8] |

| Rat | 3 mg/kg s.c. | Jejunum | 3h 25min | 1.6-fold increase | [8] |

| Mouse | 1 mg/kg i.p. | Forebrain | Not specified | Substantially increased | [9] |

| Squirrel Monkey | 0.3 mg/kg i.v. | Brain (various regions) | 1 hour | Increased levels | [3][10] |

Experimental Protocols

The evaluation of FAAH inhibitors on anandamide levels typically involves a standardized workflow from compound administration to bioanalytical quantification.

Animal Models and Compound Administration

-

Species: Commonly used species include Sprague-Dawley rats, various mouse strains, and non-human primates like squirrel monkeys.[3][7][9]

-

URB597 Preparation: URB597 is typically dissolved in a vehicle solution, often a mixture of ethanol, emulphor, and saline.

-

Administration: The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.), depending on the experimental design.[3][7][8] Doses in rodent studies commonly range from 0.1 to 10 mg/kg.[5][7]

Sample Collection and Preparation

-

Tissue Collection: At predetermined time points following URB597 administration, animals are euthanized, and tissues of interest (e.g., brain, plasma) are rapidly collected.

-

Sample Processing: Brain tissue is often dissected into specific regions. Tissues are immediately frozen to prevent enzymatic degradation of anandamide. Prior to analysis, samples are homogenized and subjected to lipid extraction, typically using a solvent system like chloroform/methanol.

Anandamide Quantification

-

Analytical Method: The gold standard for quantifying anandamide levels is liquid chromatography-mass spectrometry (LC-MS).[8][10] This technique offers high sensitivity and specificity for detecting and quantifying endogenous lipids.

-

Internal Standards: To ensure accurate quantification, a deuterated internal standard, such as [2H4]anandamide, is added to the samples before processing.[6]

-

Data Analysis: Anandamide concentrations are typically expressed as picomoles per gram (pmol/g) of tissue or picomoles per milliliter (pmol/ml) of plasma.[7] Statistical analysis is performed to compare anandamide levels between vehicle-treated and URB597-treated groups.

The general experimental workflow is outlined in the diagram below.

Conclusion

The FAAH inhibitor URB597 demonstrates a clear and quantifiable effect on increasing endogenous anandamide levels across multiple species and in various tissues. This is achieved through its direct inhibition of the FAAH enzyme, preventing the degradation of anandamide. The methodologies for evaluating these effects are well-established, relying on robust in vivo protocols and sensitive bioanalytical techniques like LC-MS. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on the therapeutic targeting of the endocannabinoid system.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. escholarship.org [escholarship.org]

- 7. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Gauntlet: A Technical Guide to Preliminary Toxicity Screening of FAAH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific preliminary toxicity of the compound Faah-IN-1 (CAS: 1242441-47-9) is not publicly available in peer-reviewed literature or toxicology databases. This guide, therefore, provides a comprehensive overview of the typical preliminary toxicity screening process for Fatty Acid Amide Hydrolase (FAAH) inhibitors as a class, drawing upon established preclinical testing guidelines and publicly available data from surrogate FAAH inhibitors. The methodologies and data presented herein are intended to serve as a technical framework for researchers and drug development professionals in designing and interpreting preclinical safety studies for novel FAAH inhibitors.

Introduction: The Therapeutic Promise and Toxicological Hurdles of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide (AEA). Inhibition of FAAH elevates the levels of these signaling lipids, offering a promising therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders. However, as with any therapeutic agent, a thorough evaluation of the toxicological profile is paramount before clinical investigation. This guide outlines the essential components of a preliminary toxicity screening program for FAAH inhibitors, focusing on in vivo and in vitro methodologies to assess acute toxicity and safety pharmacology.

General Principles of Preclinical Toxicity Screening for Small Molecule Inhibitors

The primary objectives of preclinical safety evaluation are to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring. For small molecule inhibitors like those targeting FAAH, this typically involves a tiered approach, beginning with acute toxicity studies and a core battery of safety pharmacology assessments as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA). These studies are generally conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity. The choice of animal species, typically one rodent and one non-rodent, is critical and should be justified based on pharmacological relevance.

In Vivo Acute Toxicity Assessment of FAAH Inhibitors

Acute toxicity studies aim to determine the potential adverse effects of a single, high dose of a test compound. While specific data for this compound is unavailable, the following table summarizes findings from other FAAH inhibitors, illustrating the type of data generated.

Table 1: Summary of Available Preclinical and Clinical Safety Data for Select FAAH Inhibitors

| Compound | Species | Route of Administration | Dose Range | Observed Effects / No-Observed-Adverse-Effect-Level (NOAEL) | Citation |

| V158866 | Rat, Dog | Not Specified | Not Specified | NOAEL in rat and dog associated with AUC0–24h values of 13 and 87 µg·h/mL, respectively. | [1] |

| BIA 10-2474 | Human | Oral | Single doses: 0.25–100 mg; Repeated doses: 2.5–50 mg | Well-tolerated up to 100 mg single dose and 20 mg once daily for 10 days. Severe adverse events, including one fatality, occurred at 50 mg repeated dose. | [2] |

| PF-04457845 | Human | Oral | Single doses: up to 40 mg; Repeated doses: up to 8 mg for 14 days | Well-tolerated in the tested dose ranges. | [3] |

| ASP3652 | Human | Oral | Single doses: 1-600 mg; Repeated doses: 10-300 mg bid and 600 mg qd for 14 days | Safe and well-tolerated. | [4] |

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is designed to identify a dose causing evident toxicity but not mortality.

-

Animal Species: Typically, rats (one sex, usually females) are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required.

-

Fasting: Animals are fasted (food, but not water) overnight prior to dosing.

-

Dose Administration: The test compound, formulated in a suitable vehicle, is administered as a single dose via oral gavage. Dosing volumes are typically kept to a minimum.

-

Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed. The starting dose is selected based on any existing data to be the dose expected to produce some signs of toxicity.

-

Observations:

-

Animals are observed individually for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

-

Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

-

Body weight is recorded weekly.

-

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The results are used to determine the dose at which evident toxicity is observed and to classify the substance according to its acute toxic potential.

Safety Pharmacology Core Battery for FAAH Inhibitors

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The FDA's Safety Pharmacology Core Battery focuses on the central nervous, cardiovascular, and respiratory systems.

Central Nervous System (CNS) Assessment

Experimental Protocol: Functional Observational Battery (FOB) in Rodents

-

Animal Species: Rats are commonly used.

-

Procedure: A standardized set of observations is made before and at various time points after drug administration.

-

Parameters Assessed:

-

Behavioral: Alertness, grooming, posture, gait, presence of tremors or convulsions.

-

Autonomic: Salivation, lacrimation, pupil size, body temperature.

-

Neuromuscular: Grip strength, motor activity (e.g., in an open field), sensory-motor reflexes (e.g., startle response, righting reflex).

-

-

Data Analysis: Changes from baseline and comparisons to a vehicle-treated control group are evaluated to identify any neurobehavioral liabilities.

Cardiovascular System Assessment

Experimental Protocol: In Vivo Cardiovascular Telemetry in Non-Rodents

-

Animal Species: Conscious, unrestrained dogs or non-human primates are often used.

-

Procedure: Animals are surgically implanted with telemetry transmitters to continuously monitor cardiovascular parameters.

-

Parameters Assessed:

-

Electrocardiogram (ECG): Heart rate, PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc).

-

Hemodynamics: Arterial blood pressure (systolic, diastolic, mean), heart rate.

-

-

Data Analysis: Data is collected before and after drug administration to assess any effects on cardiac and hemodynamic function.

Respiratory System Assessment

Experimental Protocol: Whole-Body Plethysmography in Rodents

-

Animal Species: Conscious, unrestrained rats are typically used.

-

Procedure: Animals are placed in a whole-body plethysmography chamber that measures pressure changes due to breathing.

-

Parameters Assessed:

-

Respiratory rate.

-

Tidal volume.

-

Minute volume.

-

-

Data Analysis: Respiratory parameters are recorded before and after drug administration to detect any drug-induced respiratory depression or stimulation.

Signaling Pathways and Experimental Workflows

FAAH Signaling Pathway

The following diagram illustrates the central role of FAAH in the degradation of anandamide and the subsequent effects on cannabinoid receptors.

Caption: FAAH hydrolyzes anandamide, terminating its signaling at cannabinoid receptors.

Experimental Workflow for Preliminary Toxicity Screening

The following diagram outlines a typical workflow for the initial safety assessment of a novel FAAH inhibitor.

Caption: A generalized workflow for the preliminary in vivo toxicity screening of a novel compound.

Conclusion

The preliminary toxicity screening of a novel FAAH inhibitor is a critical step in its development pathway. While specific data for this compound remains elusive in the public domain, the established methodologies for acute toxicity testing and safety pharmacology provide a robust framework for assessing the safety of this class of compounds. By carefully designing and executing these studies, researchers can gain essential insights into the potential risks associated with a new therapeutic candidate, paving the way for safe and informed clinical development. It is imperative for drug developers to conduct thorough, compound-specific toxicity studies to ensure patient safety.

References

Faah-IN-1: A Technical Guide to Understanding Species-Specific FAAH Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH terminates their activity, thereby modulating a wide range of physiological processes including pain, inflammation, and mood.[2] Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid signaling for the treatment of various disorders, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[3][4]

This technical guide focuses on the species-specific inhibition of FAAH, a crucial consideration in the preclinical development of FAAH inhibitors. Using Faah-IN-1 as a reference compound, this document provides an in-depth overview of the FAAH signaling pathway, detailed experimental protocols for assessing species-specific inhibition, and a framework for presenting comparative inhibitory data. While specific quantitative data for this compound is not extensively available in the public domain, this guide utilizes established principles and data from well-characterized FAAH inhibitors to illustrate the key concepts and methodologies.

The FAAH Signaling Pathway

FAAH is an integral membrane protein that hydrolyzes AEA into arachidonic acid and ethanolamine.[3] This action terminates the signaling of AEA at cannabinoid receptors (CB1 and CB2) and other potential targets. The inhibition of FAAH leads to an accumulation of AEA and other fatty acid amides, thereby potentiating their downstream effects.

Below is a diagram illustrating the canonical FAAH signaling pathway and the mechanism of its inhibition.

Species-Specific Differences in FAAH

The FAAH enzyme is highly conserved across mammalian species, with human and rodent FAAH sharing a high degree of sequence identity.[5] However, subtle differences in the amino acid sequence, particularly within the active site and substrate access channels, can lead to significant variations in the potency and selectivity of inhibitors.[6] For example, some inhibitors have been shown to have a several-fold difference in their half-maximal inhibitory concentration (IC50) values between human and rat FAAH.[6] These species-dependent differences are a critical consideration for the translation of preclinical efficacy and safety data to human clinical trials.

Quantitative Data on FAAH Inhibition

The inhibitory potency of a compound like this compound is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the FAAH enzyme by 50%. Due to the aforementioned species differences, it is essential to determine the IC50 values against FAAH orthologs from various species relevant to preclinical and clinical studies (e.g., human, rat, mouse).

Table 1: Illustrative Inhibitory Potency (IC50) of this compound against FAAH from Different Species

| Species | FAAH Ortholog | IC50 (nM) |

| Human | hFAAH | 15 |

| Rat | rFAAH | 45 |

| Mouse | mFAAH | 60 |

Note: The data presented in this table are for illustrative purposes to demonstrate the concept of species-specific inhibition and are based on typical variations observed for FAAH inhibitors. Actual values for this compound would need to be determined experimentally.

Experimental Protocols for Assessing FAAH Inhibition

To determine the species-specific inhibitory profile of a compound, a series of in vitro assays are conducted using recombinant FAAH enzymes from the target species or tissue homogenates known to express high levels of FAAH.

Recombinant FAAH Expression and Purification

-

Objective: To obtain pure and active FAAH enzymes from different species.

-

Methodology:

-

The cDNA encoding for human, rat, and mouse FAAH are cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or baculovirus for insect cell expression).

-

The vectors are transformed into the host cells, and protein expression is induced.

-

Cells are harvested, lysed, and the membrane fraction containing FAAH is isolated by centrifugation.

-

FAAH is solubilized from the membrane using detergents and purified using affinity chromatography, often with a ligand that mimics the substrate or a reversible inhibitor.[3]

-

FAAH Activity Assay (Fluorometric Method)

-

Objective: To measure the enzymatic activity of FAAH and its inhibition by a test compound.

-

Methodology:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl, pH 9.0), a source of FAAH enzyme (recombinant protein or tissue homogenate), and the test compound (this compound) at various concentrations.

-

The reaction is initiated by the addition of a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

-

As FAAH hydrolyzes the substrate, the fluorescent product, 7-amino-4-methylcoumarin (AMC), is released.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm).

-

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control (e.g., DMSO).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Target Engagement Studies

-

Objective: To confirm that the FAAH inhibitor reaches its target in a living organism and inhibits the enzyme activity.

-

Methodology:

-

Animals (e.g., rats or mice) are administered with this compound or a vehicle control.

-

At various time points after administration, animals are euthanized, and tissues of interest (e.g., brain, liver) are collected.

-

Tissue homogenates are prepared, and the ex vivo FAAH activity is measured using the fluorometric assay described above.

-

The level of FAAH inhibition in the treated group is compared to the vehicle-treated group.

-

Additionally, levels of endogenous FAAH substrates like AEA can be quantified in the tissues using techniques like liquid chromatography-mass spectrometry (LC-MS) to demonstrate the pharmacodynamic effect of the inhibitor.

-

Logical Relationship of Species-Specific FAAH Inhibition in Drug Development

The determination of species-specific FAAH inhibition is a critical step in the non-clinical development of a new drug candidate. The data gathered informs several key decisions in the drug development process.

Conclusion

Understanding the species-specific inhibition profile of a FAAH inhibitor like this compound is paramount for its successful preclinical and clinical development. The subtle yet significant differences between FAAH orthologs across species can have a profound impact on the translatability of efficacy and safety data. By employing robust in vitro and in vivo experimental protocols, researchers can thoroughly characterize the species-dependent activity of their compounds. This detailed understanding allows for the selection of appropriate animal models, aids in the interpretation of preclinical data, and ultimately informs the design of human clinical trials, paving the way for the development of novel and effective therapeutics targeting the endocannabinoid system.

References

- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Molecular characterization of human and mouse fatty acid amide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Faah-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faah-IN-1 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is responsible for the degradation of fatty acid amides (FAAs), including the endogenous cannabinoid anandamide (AEA).[1][3][4] By inhibiting FAAH, this compound effectively increases the levels of anandamide and other bioactive lipids, thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[5][6][7] This modulation of the endocannabinoid system has shown potential therapeutic effects, including analgesic, anti-inflammatory, anxiolytic, and anti-cancer activities.[2][7][8][9]

These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its effects on cell viability, protein expression, and signaling pathways.

Mechanism of Action

This compound acts as an inhibitor of the serine hydrolase FAAH. The enzyme's catalytic mechanism involves a Ser-Ser-Lys triad that hydrolyzes fatty acid amides.[3] this compound covalently modifies the active site serine (Ser241), leading to irreversible inhibition of the enzyme.[3] This blockade of FAAH activity results in the accumulation of endogenous substrates like anandamide, N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).[5][8] These lipids then activate various signaling pathways, primarily through CB1 and CB2 receptors, but also involving other targets such as peroxisome proliferator-activated receptors (PPARs) and transient receptor potential vanilloid 1 (TRPV1) channels.[5][8]

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize quantitative data for FAAH inhibitors in various cancer cell lines. This data can be used as a reference for designing experiments with this compound, although specific values for this compound may vary.

Table 1: IC50 Values of FAAH Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | FAAH Inhibitor | IC50 (µM) | Incubation Time (h) |

| Colo-205 | Colon Adenocarcinoma | PF-3845 | 52.55 | 46 |

| A549 | Lung Carcinoma | Not Specified | 12 ± 3 | Not Specified |

| Du-145 | Prostate Carcinoma | Not Specified | 19 ± 3 | Not Specified |

| MCF-7 | Breast Adenocarcinoma | Not Specified | 85 ± 8 | Not Specified |

| PANC-1 | Pancreatic Carcinoma | Not Specified | 91 ± 13 | Not Specified |

Data sourced from multiple studies and may not be directly comparable due to differing experimental conditions.[9][10]

Table 2: Effect of FAAH Inhibitors on Endogenous FAAH Substrate Levels

| Cell Line | FAAH Inhibitor (10 µM, 6h) | Anandamide (AEA) | 2-Arachidonoylglycerol (2-AG) | N-oleoylethanolamine (OEA) | N-palmitoylethanolamine (PEA) |

| A549 | AA-5HT | ↑↑↑ | ↑ | ↑↑ | ↑↑↑ |

| URB597 | ↑↑↑ | ↑ | ↑↑ | ↑↑↑ | |

| H460 | AA-5HT | ↑↑↑ | ↑↑ | ↑↑↑ | ↑↑↑ |

| URB597 | ↑↑↑ | ↑↑ | ↑↑↑ | ↑↑↑ |

Qualitative representation of data from a study on lung cancer cells.[8] ↑, ↑↑, ↑↑↑ indicate increasing levels of substrate accumulation.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

This compound

-

Target cell line (e.g., A549, Colo-205)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., 20% SDS, 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for 1 hour at room temperature.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Figure 2: Workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to assess the impact of this compound on the expression levels of specific proteins (e.g., FAAH, CB1, CB2, TIMP-1).

Materials:

-

This compound treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FAAH, anti-CB1, anti-CB2, anti-TIMP-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Measurement of Endogenous FAAH Substrates by LC-MS

This protocol allows for the quantification of anandamide and other N-acylethanolamines in cell lysates following treatment with this compound.

Materials:

-

This compound treated and untreated cells

-

Methanol

-

Internal standards (deuterated versions of the analytes)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Harvesting and Extraction: After treatment, harvest the cells and add ice-cold methanol containing internal standards to precipitate proteins and extract the lipids.

-

Centrifugation: Centrifuge the samples to pellet the protein and cellular debris.

-

Supernatant Collection: Collect the supernatant containing the lipid extract.

-

LC-MS Analysis: Inject the extract into the LC-MS system for separation and quantification of the target analytes.

-

Data Analysis: Quantify the levels of each FAAH substrate by comparing their peak areas to those of the internal standards. Normalize the results to the total protein content of the cell lysate.

Signaling Pathways Modulated by this compound

Inhibition of FAAH by this compound leads to the accumulation of anandamide, which can then activate multiple downstream signaling pathways. A key pathway involves the activation of cannabinoid receptors CB1 and CB2. In the context of cancer, this can lead to the upregulation of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), which has been shown to reduce cancer cell invasion.[8]

Figure 3: Signaling pathway leading to reduced cell invasion.

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system in various cellular processes. The protocols and data presented here provide a framework for designing and conducting experiments to explore the effects of FAAH inhibition in cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for FAAH Inhibitors in In Vivo Mouse Studies

Disclaimer: No specific in vivo mouse study data was found for a compound explicitly named "Faah-IN-1." The following application notes and protocols are a comprehensive summary based on various well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors used in murine models. These guidelines are intended to serve as a reference for researchers, scientists, and drug development professionals working with FAAH inhibitors.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2][3][4][5] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce a range of therapeutic effects such as analgesia, anti-inflammatory, and anxiolytic responses without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4] This document provides a detailed overview of the dosages, experimental protocols, and signaling pathways relevant to the in vivo use of FAAH inhibitors in mouse studies.

Data Presentation: FAAH Inhibitor Dosages in Mouse Studies

The following tables summarize the quantitative data from various studies on FAAH inhibitors in mice, providing a comparative overview of effective dosages and their corresponding effects.

Table 1: Systemically Administered FAAH Inhibitors

| FAAH Inhibitor | Mouse Strain | Dose Range (mg/kg) | Administration Route | Key Findings |

| URB597 | Athymic Nude | 5 | i.p. (every 72h) | 62% inhibition of metastatic lung nodules.[1] |

| URB597 | CD1 | 1 - 3 | i.p. (daily) | Prevents and reverses morphine tolerance.[6] |

| PF-3845 | Wild-type | 10 | i.p. | Enhances the effect of low-dose nicotine on dopamine release in the nucleus accumbens.[7] |

| PF-3845 | Naïve Mice | Not Specified | Systemic | Produces antidepressant effects in response to acute stress.[8] |

| AA-5HT | Athymic Nude | 15 | i.p. (every 72h) | 67% inhibition of metastatic lung nodules.[1] |

| OL-135 | Not Specified | 7.5 - 10 | i.p. | Produces analgesic effects in acute thermal and noxious chemical pain assays.[2] |

| AM3506 | CD1 | 0.5 | i.p. | Normalizes endotoxin-induced enhanced gastrointestinal motility.[9] |

| ARN272 | Not Specified | 0.01 - 3 | i.p. | Exerts anti-hyperalgesic and anti-inflammatory effects.[10] |

Table 2: Peripherally Restricted FAAH Inhibitors

| FAAH Inhibitor | Mouse Strain | Dose (mg/kg) | Administration Route | Key Findings |

| URB937 | CD1 | 3 | i.p. (daily) | Does not prevent morphine tolerance, indicating a central mechanism for this effect.[6] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of FAAH inhibitors in in vivo mouse studies.

1. Assessment of Antimetastatic Effects of FAAH Inhibitors

-

Animal Model: Athymic nude mice.

-

Tumor Cell Line: A549 human lung carcinoma cells.

-

Procedure:

-

A549 cells are injected intravenously to induce experimental metastasis.

-

Twenty-four hours after cell injection, treatment with the FAAH inhibitor (e.g., URB597 at 5 mg/kg or AA-5HT at 15 mg/kg) or vehicle is initiated.

-

The inhibitor is administered intraperitoneally (i.p.) every 72 hours for 28 days.

-

One day after the final treatment, mice are euthanized, and the lungs are harvested.

-

Lungs are fixed in Bouin's fluid to visualize and quantify metastatic nodules.[1]

-

2. Evaluation of FAAH Inhibitors on Morphine Tolerance

-

Animal Model: Male and female CD1 mice.

-

Procedure:

-

Induce morphine tolerance by administering morphine (15 or 30 mg/kg, s.c.) twice daily for 7 days.

-

Administer the FAAH inhibitor (e.g., URB597 at 1 or 3 mg/kg, i.p.) 30 minutes prior to each morphine injection.

-

Monitor nociceptive thresholds daily using the tail immersion test.

-

To test for reversal of established tolerance, administer a single dose of the FAAH inhibitor on day 8 after tolerance has been established.[6]

-

3. Investigation of FAAH Inhibition on Nicotine-Induced Dopamine Release

-

Animal Model: Wild-type mice.

-

Procedure:

-

Implant a microdialysis probe into the nucleus accumbens of the mice.

-

After a baseline collection period, administer the FAAH inhibitor (e.g., PF-3845 at 10 mg/kg, i.p.).

-

60 minutes post-inhibitor administration, inject a low dose of nicotine (0.1 mg/kg, s.c.).

-

Collect dialysate samples at regular intervals and analyze for dopamine and serotonin levels using high-performance liquid chromatography.[7]

-

4. Assessment of FAAH Inhibitors in a Model of Endotoxin-Induced Gastrointestinal Hypermotility

-

Animal Model: CD1 mice.

-

Procedure:

-

Administer the FAAH inhibitor (e.g., AM3506 at 0.5 mg/kg, i.p.).

-

20 minutes later, inject lipopolysaccharide (LPS) (100 µg/kg, i.p.) to induce gastrointestinal hypermotility.

-

Assess whole-gut transit time by orally gavaging a non-absorbable marker (e.g., carmine red) and measuring the time to its first appearance in feces.[9]

-

Signaling Pathways and Experimental Workflows

FAAH Signaling Pathway

The following diagram illustrates the mechanism of action of FAAH inhibitors. By blocking FAAH, the degradation of anandamide (AEA) is prevented, leading to increased AEA levels and subsequent activation of cannabinoid receptors (CB1 and CB2).

Caption: Mechanism of FAAH Inhibition.

Experimental Workflow for In Vivo Mouse Studies with FAAH Inhibitors

This diagram outlines a typical experimental workflow for evaluating the efficacy of a FAAH inhibitor in a mouse model of disease.

Caption: General experimental workflow.

Logical Relationship: FAAH Inhibition and Physiological Outcomes

This diagram illustrates the logical flow from the administration of a FAAH inhibitor to the resulting physiological effects observed in mouse models.

Caption: From inhibition to outcome.

References

- 1. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAAH inhibition produces antidepressant-like efforts of mice to acute stress via synaptic long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving FAAH-IN-1 for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of FAAH-IN-1, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), for use in both in vitro and in vivo experimental settings. Adherence to proper dissolution and formulation procedures is critical for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, a mechanism that is being explored for its therapeutic potential in a variety of conditions, including pain, anxiety, and inflammatory disorders. This compound is a chemical probe used in preclinical research to investigate the physiological and pathological roles of FAAH. It exhibits inhibitory activity against both rat and human FAAH, with IC50 values of 145 nM and 650 nM, respectively.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for dissolving and using this compound and other relevant FAAH inhibitors.

Table 1: Solubility of this compound and other FAAH Inhibitors in Common Solvents

| Compound | Solvent | Solubility | Source |

| This compound | DMSO | 100 mg/mL (250.68 mM) (with ultrasonic assistance) | --INVALID-LINK-- |

| PF-04457845 | DMSO | 91 mg/mL (199.81 mM) | --INVALID-LINK-- |

| FAAH-IN-2 | DMSO | 40 mg/mL (125.1 mM) | --INVALID-LINK-- |

| BIA 10-2474 | DMSO | 4 mg/mL (13.31 mM) | --INVALID-LINK-- |

| URB597 | DMSO | ~10 mg/mL | --INVALID-LINK-- |

| URB597 | Ethanol | ~1 mg/mL | --INVALID-LINK-- |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Solvent | Storage Temperature | Storage Duration | Source |

| DMSO | -20°C | 1 month | --INVALID-LINK-- |

| DMSO | -80°C | 6 months | --INVALID-LINK-- |

Table 3: Example Vehicle Formulations for In Vivo Administration of FAAH Inhibitors

| Vehicle Composition | Application | Source |

| 5% DMSO, 5% Tween 80, in saline | Intraperitoneal (i.p.) injection in rats | [2] |

| 10% PEG-400, 10% Tween-80, in 80% saline | Oral gavage in rats | [3] |

| 1:1:18 (v/v/v) Ethanol:Emulphor:Saline | Intraperitoneal (i.p.) injection in mice | [4] |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in cell culture media or assay buffer.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 250.68 µL of DMSO per 1 mg of this compound).

-

Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for a Cell-Based FAAH Inhibition Assay

This protocol provides a general workflow for evaluating the inhibitory effect of this compound on FAAH activity in a cellular context.

Materials:

-

Cells expressing FAAH (e.g., BV-2 microglia, C6 glioma)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

FAAH substrate (e.g., [14C]-AEA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in cell culture medium. The final DMSO concentration should be kept constant across all wells and should typically not exceed 0.5%. Incubate the cells with this compound for the desired time (e.g., 4 hours).[5]

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them to release the cellular contents, including FAAH.

-

Enzyme Assay: In a separate reaction plate, add the cell lysate, assay buffer, and the FAAH substrate (e.g., [14C]-AEA).

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).[5]

-

Reaction Termination and Measurement: Stop the reaction and measure the product formation. For a radioactive substrate, this can be done by scintillation counting.

-

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC50 value.

Preparation of this compound Formulation for In Vivo Experiments

This protocol describes the preparation of a vehicle formulation for the administration of this compound to animal models. The choice of vehicle may need to be optimized depending on the route of administration and the specific animal model.

Materials:

-

This compound powder

-

DMSO

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

Procedure:

-

Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.

-

Addition of Surfactant: Add an equal volume of Tween 80 to the DMSO/FAAH-IN-1 mixture and vortex thoroughly.

-

Final Dilution: Slowly add sterile saline to the mixture while vortexing to reach the final desired volume and concentration. For example, for a final vehicle composition of 5% DMSO, 5% Tween 80, and 90% saline, dissolve the this compound in 5% of the final volume of DMSO, add 5% of the final volume of Tween 80, and then bring the solution to the final volume with saline.[2]

-

Administration: The formulation should be prepared fresh on the day of the experiment and administered to the animals via the chosen route (e.g., intraperitoneal injection).

Visualizations

The following diagrams illustrate the FAAH signaling pathway and a general workflow for an in vitro FAAH inhibition assay.

Caption: FAAH Signaling Pathway and Inhibition by this compound.

Caption: General Workflow for an In Vitro FAAH Inhibition Assay.

References

- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of FAAH Inhibitors in Neuropathic Pain Models

Disclaimer: The specific compound "Faah-IN-1" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized and widely studied Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 ([3-phenyl-4-yl) carbamic acid cyclohexyl ester]), as a representative example. The principles, experimental designs, and methodologies described herein are broadly applicable to the preclinical evaluation of novel FAAH inhibitors for neuropathic pain.

Introduction

Neuropathic pain, a debilitating chronic condition resulting from nerve injury, remains a significant clinical challenge with limited effective treatments.[1] The endocannabinoid system, particularly the enzyme Fatty Acid Amide Hydrolase (FAAH), has emerged as a promising therapeutic target.[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] Inhibition of FAAH elevates the endogenous levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of FAAH inhibitors in rodent models of neuropathic pain.

Mechanism of Action of FAAH Inhibition

FAAH is an integral membrane protein that hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling.[3] By inhibiting FAAH, the synaptic concentration of AEA is increased, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2 receptors.[1] Activation of these receptors, particularly in the central and peripheral nervous systems, has been shown to modulate pain perception and reduce neuroinflammation. The analgesic effects of FAAH inhibitors in neuropathic pain models are often mediated by both CB1 and CB2 receptors.[1]

Quantitative Data for Representative FAAH Inhibitor (URB597)